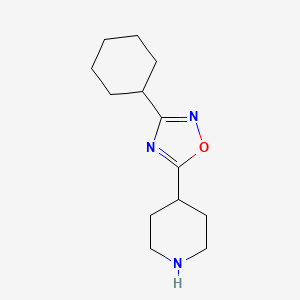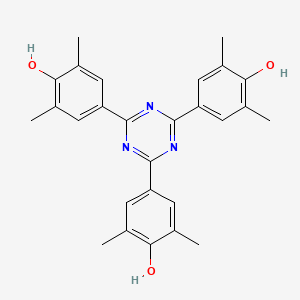
4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one involves several steps. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal and ammonia.
Wallach synthesis: This method uses dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with amino nitriles.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the cyclohexa-2,5-dienylidene groups, with reagents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one include:
Imidazole derivatives: These compounds share similar structural features and biological activities.
Triazine derivatives: These compounds also have triazinan-2-ylidene groups and are used in various applications, including agriculture and medicine.
The uniqueness of 4-[4,6-bis(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)-1,3,5-triazinan-2-ylidene]-2,6-dimethyl-cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38013-14-8 |
|---|---|
Molecular Formula |
C27H27N3O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[4,6-bis(4-hydroxy-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C27H27N3O3/c1-13-7-19(8-14(2)22(13)31)25-28-26(20-9-15(3)23(32)16(4)10-20)30-27(29-25)21-11-17(5)24(33)18(6)12-21/h7-12,31-33H,1-6H3 |
InChI Key |
VFMZIXLTYJUDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)O)C)C4=CC(=C(C(=C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


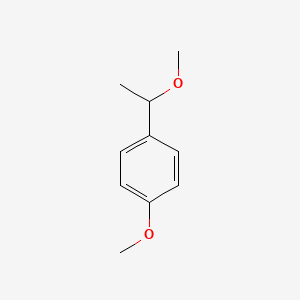

![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
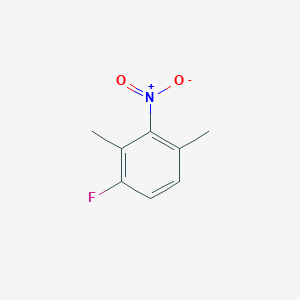
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
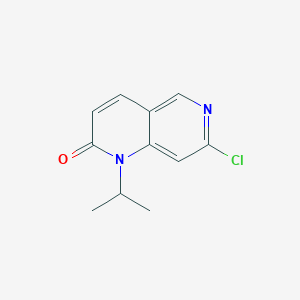
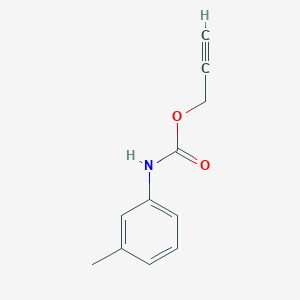
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
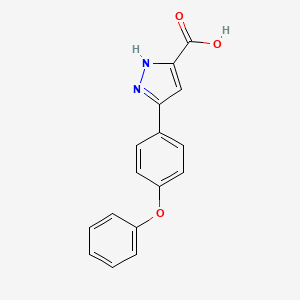
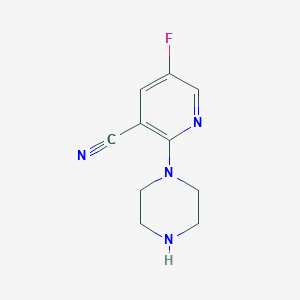
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
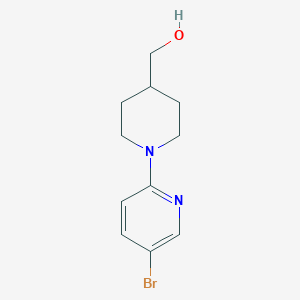
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
